molecular formula C15H16N2O3 B12039796 2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 857495-85-3

2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12039796
CAS No.: 857495-85-3
M. Wt: 272.30 g/mol
InChI Key: CXBZYLQGDNLCAS-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-aminophenol with 2-methoxyphenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ether group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenoxy)acetamide
  • N-(2-methoxyphenyl)acetamide
  • 4-aminophenol derivatives

Uniqueness

2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both amine and ether functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound in research and industrial applications.

Properties

CAS No.

857495-85-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H16N2O3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

CXBZYLQGDNLCAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N

Origin of Product

United States

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